molecular formula C36H46Cl2N8 B1384726 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine CAS No. 86486-21-7

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine

Cat. No.: B1384726
CAS No.: 86486-21-7
M. Wt: 661.7 g/mol
InChI Key: FOMVJBVEKHCGDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various piperazine derivatives .

Scientific Research Applications

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the development of new drugs and therapeutic agents.

    Medicine: In the medical field, this compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, this compound is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide it with distinct chemical and biological properties .

Properties

IUPAC Name

7-chloro-4-[4-[3-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]propyl]piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46Cl2N8/c37-29-3-5-31-33(27-29)39-9-7-35(31)45-23-19-43(20-24-45)13-1-11-41-15-17-42(18-16-41)12-2-14-44-21-25-46(26-22-44)36-8-10-40-34-28-30(38)4-6-32(34)36/h3-10,27-28H,1-2,11-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMVJBVEKHCGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CCCN5CCN(CC5)C6=C7C=CC(=CC7=NC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86486-21-7
Record name 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086486217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS(3-(4-(7-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCL52W269S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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